molecular formula C18H19NO B6468916 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one CAS No. 2640822-61-1

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one

Cat. No.: B6468916
CAS No.: 2640822-61-1
M. Wt: 265.3 g/mol
InChI Key: VKKKMTWMPUDLAG-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one is an organic compound characterized by a pyrrolidinone ring substituted with a phenyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylbenzyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization, can yield the desired product. The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Compounds with new functional groups replacing the original phenyl or methyl groups.

Scientific Research Applications

1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)methyl]-4-phenylpyrrolidin-2-one
  • 4-Methylpropiophenone
  • 4-Methylacetophenone

Comparison: this compound is unique due to its pyrrolidinone ring structure, which distinguishes it from other similar compounds like 4-methylpropiophenone and 4-methylacetophenone. The presence of the pyrrolidinone ring imparts different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)12-19-13-17(11-18(19)20)16-5-3-2-4-6-16/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKKMTWMPUDLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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